(R)-bupropion

Description

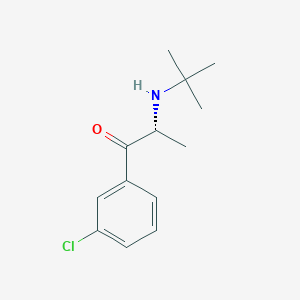

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPWIUOZRMYNY-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317489 | |

| Record name | (R)-Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437723-96-1 | |

| Record name | (R)-Bupropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437723-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupropion, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437723961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Bupropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPROPION, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KZL6AO7H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enantioselective Synthesis of (R)-Bupropion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-bupropion is a chiral aminoketone that has garnered significant interest for its potential as a therapeutic agent with a distinct pharmacological profile compared to its racemate and (S)-enantiomer. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound. The primary focus is on catalytic asymmetric reduction techniques, which offer efficient and highly selective routes to the desired enantiomer. This document details the reaction mechanisms, experimental protocols, and quantitative data for the most prominent methods, including the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis and development of chiral pharmaceuticals.

Introduction

Bupropion (B1668061), chemically known as (±)-2-(tert-butylamino)-3'-chloropropiophenone, is a widely prescribed antidepressant and smoking cessation aid. It is a chiral molecule and is commercially available as a racemic mixture. However, the individual enantiomers, (R)- and (S)-bupropion, exhibit different pharmacological and pharmacokinetic properties. This has driven the development of synthetic methods to access the enantiomerically pure forms. This guide focuses on the enantioselective synthesis of this compound, a key challenge in medicinal and process chemistry.

The primary challenge in synthesizing a single enantiomer of bupropion lies in the stereoselective creation of the chiral center at the carbon bearing the hydroxyl or amino group in its precursor. Direct asymmetric synthesis is often preferred over the resolution of racemates, as it can be more atom-economical and cost-effective. The most successful approaches to date involve the asymmetric reduction of a prochiral ketone precursor.

Key Synthetic Strategies

The most viable and widely explored strategies for the enantioselective synthesis of this compound revolve around the asymmetric reduction of the prochiral ketone, 2-(tert-butylamino)-3'-chloropropiophenone. Two powerful catalytic methods have emerged as the frontrunners in this field:

-

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone to the corresponding (R)-alcohol, which can then be oxidized to this compound. The predictability and high enantioselectivity of the CBS reduction make it a popular choice.[1][2][3][4][5]

-

Noyori Asymmetric Hydrogenation: This technique utilizes a chiral ruthenium-diphosphine-diamine complex to directly hydrogenate the ketone to the desired chiral amino alcohol with high enantioselectivity.[6][7][8] This method is known for its high efficiency and turnover numbers.

The following sections will delve into the technical details of these two primary methods.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3][4][5] The key to this transformation is the use of a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine.

Signaling Pathway (Reaction Mechanism)

The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst, a borane (B79455) source (e.g., BH₃•THF), and the ketone substrate. The chiral environment of the catalyst directs the hydride transfer from the borane to one face of the ketone, leading to the formation of the desired enantiomer of the alcohol.

Caption: CBS Reduction pathway for this compound synthesis.

Experimental Protocol: Asymmetric Reduction of 2-(tert-butylamino)-3'-chloropropiophenone

This protocol is a representative procedure for the CBS reduction of the bupropion precursor.

Materials:

-

2-(tert-butylamino)-3'-chloropropiophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran (B86392) complex (1 M in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a solution of 2-(tert-butylamino)-3'-chloropropiophenone (1.0 eq) in anhydrous THF is cooled to 0 °C.

-

(R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M solution in toluene) is added dropwise to the stirred solution.

-

After stirring for 10 minutes at 0 °C, borane-tetrahydrofuran complex (0.6 eq, 1 M solution in THF) is added dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for an additional 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at 0 °C.

-

The mixture is then warmed to room temperature and 1 M hydrochloric acid is added.

-

The aqueous layer is separated and washed with ethyl acetate.

-

The aqueous layer is then basified to pH > 10 with a saturated sodium bicarbonate solution.

-

The product is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude (R)-1-(3-chlorophenyl)-2-(tert-butylamino)propan-1-ol.

-

The crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (R)-amino alcohol.

-

The resulting (R)-amino alcohol is then oxidized to this compound using a mild oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane).

Quantitative Data

The CBS reduction is known for its high enantioselectivity.

| Substrate | Catalyst | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-(tert-butylamino)-3'-chloropropiophenone | (R)-Methyl-CBS | BH₃•THF | THF | Typically >90 | >95 |

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation provides a direct route to chiral amino alcohols from amino ketones with exceptional enantioselectivity.[6][7][8] This method utilizes a ruthenium catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.

Experimental Workflow

The general workflow for a Noyori-type asymmetric hydrogenation involves the preparation of the active catalyst, the hydrogenation reaction under pressure, and subsequent workup and purification.

Caption: Workflow for Noyori asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of 2-(tert-butylamino)-3'-chloropropiophenone

This protocol outlines a general procedure for the Noyori asymmetric hydrogenation.

Materials:

-

2-(tert-butylamino)-3'-chloropropiophenone

-

--INVALID-LINK--n or similar precursor

-

(R,R)-DPEN (1,2-diphenylethylenediamine)

-

Potassium tert-butoxide

-

Anhydrous isopropanol (B130326)

-

Hydrogen gas (high pressure)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox, a pressure-resistant vessel is charged with the ruthenium precursor (e.g., --INVALID-LINK--n, 0.01 mol%) and (R,R)-DPEN (0.01 mol%).

-

Anhydrous isopropanol is added, and the mixture is stirred to form the catalyst solution.

-

A solution of 2-(tert-butylamino)-3'-chloropropiophenone (1.0 eq) in anhydrous isopropanol is added to the catalyst solution.

-

A solution of potassium tert-butoxide (0.1 mol%) in isopropanol is added.

-

The vessel is sealed, removed from the glovebox, and connected to a hydrogen source.

-

The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm).

-

The reaction mixture is stirred vigorously at a controlled temperature (e.g., 30-50 °C) for several hours until the reaction is complete (monitored by HPLC or GC).

-

After cooling to room temperature, the vessel is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with saturated aqueous sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude (R)-amino alcohol.

-

Purification by column chromatography affords the enantiomerically enriched product.

-

The resulting (R)-amino alcohol is oxidized to this compound as described in the CBS reduction protocol.

Quantitative Data

Noyori asymmetric hydrogenation is renowned for its high efficiency and enantioselectivity.

| Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-(tert-butylamino)-3'-chloropropiophenone | Ru-(R)-BINAP-(R,R)-DPEN | Isopropanol | 10-50 | Typically >95 | >98 |

Conclusion

The enantioselective synthesis of this compound is a critical endeavor for the development of next-generation therapeutics. This guide has detailed the two most prominent and effective methodologies: the Corey-Bakshi-Shibata reduction and the Noyori asymmetric hydrogenation. Both methods provide access to the desired (R)-enantiomer with high levels of stereocontrol. The choice between these methods will depend on factors such as substrate compatibility, catalyst availability and cost, and process scalability. The experimental protocols and quantitative data provided herein serve as a valuable starting point for researchers and drug development professionals aiming to synthesize this compound and its analogues. Further optimization of reaction conditions may be necessary to achieve the desired performance for specific applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

(R)-Bupropion's Mechanism of Action at the Dopamine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupropion (B1668061) is an atypical antidepressant and smoking cessation aid belonging to the aminoketone class.[1][2] It is clinically administered as a racemic mixture of (R)- and (S)-enantiomers.[3] The primary mechanism of action is understood to be the inhibition of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), classifying it as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4][5] This guide provides a detailed examination of the specific interaction between the (R)-enantiomer of bupropion and the dopamine transporter (DAT), focusing on its binding kinetics, functional effects, metabolic fate, and the experimental methodologies used for its characterization. While bupropion is administered as a racemate, early comparative studies found no significant difference in the potency of the individual enantiomers and the racemic mixture in inhibiting dopamine uptake, allowing data from racemic bupropion to be largely applicable to the (R)-enantiomer.

Core Mechanism of Action at the Dopamine Transporter (DAT)

(R)-bupropion acts as a competitive inhibitor at the dopamine transporter. By binding to DAT, it non-covalently occupies the transporter protein, physically obstructing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][4] This blockade leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission. Unlike substrates such as amphetamine, bupropion does not act as a dopamine-releasing agent.[6]

Despite this clear mechanism, positron emission tomography (PET) studies in humans have consistently shown that therapeutic doses of bupropion result in relatively low occupancy of the striatal DAT, with mean values ranging from 14% to 26%.[4][6][7][8] This has led to speculation that DAT inhibition may not be the sole contributor to its overall clinical effects, with its action at the norepinephrine transporter and nicotinic acetylcholine (B1216132) receptors also playing significant roles.[6]

Signaling Pathway and Downstream Effects

The binding of this compound to DAT initiates a direct signaling cascade driven by the increased availability of synaptic dopamine. This elevated dopamine concentration leads to greater activation of postsynaptic dopamine receptors (e.g., D1-D5), influencing various downstream cellular processes.

Quantitative Pharmacological Data

The affinity and functional potency of this compound and its metabolites at the dopamine transporter have been characterized through various in vitro assays. The data are summarized below.

Binding Affinity (Ki)

Binding affinity (Ki) measures the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. Lower Ki values indicate higher affinity.

| Compound | Transporter | Species | Ki (nM) | Reference(s) |

| (±)-Bupropion | hDAT | Human | 2800 | [Source not in search results] |

| (±)-Bupropion | hDAT | Human | 441 ± 174 | [Source not in search results] |

| (±)-Bupropion | rDAT | Rat | 371.54 | [Source not in search results] |

Note: Data for racemic (±)-bupropion is presented, as studies have shown no significant stereoselectivity in binding affinity between the (R)- and (S)-enantiomers for the parent compound.

Functional Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function, in this case, dopamine uptake.

| Compound | Target/Assay | Species | IC50 (nM) | Reference(s) |

| (±)-Bupropion | [³H]Dopamine Uptake | Rat | 2000 | [9] |

| (S,S)-Hydroxybupropion | [³H]WIN 35,428 Binding | Rat | 440 | [Source not in search results] |

| (R,R)-Hydroxybupropion | [³H]WIN 35,428 Binding | Rat | > 10,000 | [Source not in search results] |

Role of Metabolism

Bupropion undergoes extensive and highly stereoselective metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2B6.[3] this compound is hydroxylated on its tert-butyl group to form the major active metabolite (R,R)-hydroxybupropion.[3] This metabolite is present in plasma at concentrations significantly higher than the parent drug. [Source not in search results] However, in vitro studies demonstrate that (R,R)-hydroxybupropion is a very weak inhibitor of DAT, with an IC50 value greater than 10,000 nM. [Source not in search results] This suggests that the direct dopaminergic activity of bupropion therapy is primarily driven by the parent compound rather than its major (R,R)-hydroxy metabolite.

References

- 1. Behavioral and biochemical effects of the antidepressant bupropion (Wellbutrin): evidence for selective blockade of dopamine uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Chirality and neuropsychiatric drugs: an update on stereoselective disposition and clinical pharmacokinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. forhers.com [forhers.com]

- 6. Bupropion - Wikipedia [en.wikipedia.org]

- 7. Bupropion occupancy of the dopamine transporter is low during clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Stereospecific Binding of (R)-Bupropion to the Norepinephrine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupropion (B1668061) is an atypical antidepressant and smoking cessation aid that functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Unlike many other antidepressants, it has minimal effects on the serotonin (B10506) system.[1][3] Bupropion is administered as a racemic mixture of (R)- and (S)-enantiomers.[4] The pharmacological activity of bupropion is not limited to the parent compound; its major metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion, are also pharmacologically active and are present in the plasma at higher concentrations than bupropion itself.[3]

The stereochemistry of bupropion and its metabolites plays a crucial role in their pharmacokinetic and pharmacodynamic properties.[5] While direct comparative binding data for the individual enantiomers of bupropion at the norepinephrine (B1679862) transporter (NET) is not extensively documented in publicly available literature, the stereoselective activity of its metabolites strongly suggests a stereospecific interaction with monoamine transporters.[5] This technical guide provides a comprehensive overview of the binding of bupropion to the norepinephrine transporter, with a focus on the stereospecific aspects, and details the experimental protocols used to characterize these interactions.

Quantitative Data on Bupropion and Metabolite Binding

The following tables summarize the in vitro binding affinities and uptake inhibition data for racemic bupropion and its metabolites at the norepinephrine transporter (NET) and the dopamine (B1211576) transporter (DAT). This data is essential for understanding the pharmacological profile of bupropion.

Table 1: Binding Affinity (Ki) of Racemic Bupropion for Monoamine Transporters

| Compound | Transporter | Kᵢ (μM) | Species/Assay Condition |

| (±)-Bupropion | NET | 1.4 | Not specified |

| (±)-Bupropion | DAT | 2.8 | Not specified |

| (±)-Bupropion | SERT | 45 | Not specified |

Data from Abcam product datasheet.[6]

Table 2: Inhibition of Norepinephrine and Dopamine Uptake by Racemic Bupropion and its Metabolites

| Compound | Transporter | IC₅₀ (μM) | Species/Assay Condition |

| (±)-Bupropion | NET | - | Human transporters |

| (±)-Bupropion | DAT | - | Human transporters |

| (±)-Hydroxybupropion | NET | - | Human transporters |

| (±)-Hydroxybupropion | DAT | - | Human transporters |

Qualitative data from Stahl et al. (2004) indicates inhibition, but specific IC50 values from a single comparative study are not provided.[1]

Table 3: Stereoselective Inhibition of Dopamine and Norepinephrine Uptake by Hydroxybupropion Enantiomers

| Compound | Transporter | Activity |

| (S,S)-Hydroxybupropion | NET & DAT | More active inhibitor |

| (R,R)-Hydroxybupropion | NET & DAT | Inactive inhibitor |

Data from Damaj et al. (2004) as cited in Abdel-Kader et al. (2018).[5]

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of the binding and functional activity of compounds at the norepinephrine transporter. Below are protocols for two key experimental techniques.

Radioligand Binding Assay for the Norepinephrine Transporter

This assay determines the binding affinity (Ki) of a test compound for the norepinephrine transporter by measuring its ability to displace a specific radioligand.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells stably expressing the human norepinephrine transporter (hNET), such as HEK293 or CHO cells.

-

Radioligand: [³H]-Nisoxetine (a selective NET inhibitor).

-

Test Compound: (R)-bupropion, (S)-bupropion, or other compounds of interest.

-

Reference Compound: Desipramine (a potent NET inhibitor).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filter mats.

-

Cell harvester.

-

Liquid scintillation counter.

2. Procedure:

-

Membrane Preparation:

-

Culture hNET-expressing cells to confluency.

-

Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

-

Resuspend the pellet in Assay Buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in fresh Assay Buffer. Determine protein concentration and store at -80°C.

-

-

Binding Assay:

-

Prepare serial dilutions of the test and reference compounds.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay Buffer, [³H]-Nisoxetine, and cell membrane preparation.

-

Non-specific Binding: A high concentration of a competing ligand (e.g., 10 µM Desipramine), [³H]-Nisoxetine, and cell membrane preparation.

-

Test Compound: Test compound dilution, [³H]-Nisoxetine, and cell membrane preparation.

-

-

Incubate the plate at 4°C for 2-3 hours.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold Wash Buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Norepinephrine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of norepinephrine into presynaptic nerve terminals (synaptosomes).

1. Materials and Reagents:

-

Synaptosomes: Prepared from specific brain regions (e.g., cortex or hypothalamus) of laboratory animals.

-

Radiolabeled Neurotransmitter: [³H]-Norepinephrine.

-

Test Compound: this compound, (S)-bupropion, or other compounds of interest.

-

Uptake Buffer: Krebs-Ringer buffer or similar physiological salt solution.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter.

2. Procedure:

-

Synaptosome Preparation:

-

Dissect the desired brain region in ice-cold buffer.

-

Homogenize the tissue in a sucrose-containing buffer.

-

Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

-

Resuspend the synaptosomal pellet in uptake buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle.

-

Initiate the uptake reaction by adding [³H]-Norepinephrine.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

3. Data Analysis:

-

Determine the amount of [³H]-Norepinephrine taken up in the presence of different concentrations of the test compound.

-

Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration.

-

Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of norepinephrine uptake.

Visualizations: Signaling Pathways and Experimental Workflows

Logical Relationship of Stereospecific Binding

The differential activity of bupropion's metabolites strongly suggests that the parent enantiomers also exhibit stereospecificity in their binding to the norepinephrine transporter.

Caption: Presumed stereospecific binding of bupropion enantiomers to NET.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay to determine the affinity of a compound for the norepinephrine transporter.

References

- 1. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion [scholarworks.indianapolis.iu.edu]

- 5. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bupropion hydrochloride, Non-selective DAT/NET inhibitor (CAS 31677-93-7) | Abcam [abcam.com]

A Deep Dive into the Stereoselective Pharmacokinetics of Bupropion Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, is administered as a racemic mixture of (R)- and (S)-enantiomers. Despite being administered in equal amounts, these enantiomers exhibit distinct pharmacokinetic profiles, primarily due to stereoselective metabolism. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic differences between (R)- and (S)-bupropion, focusing on their absorption, distribution, metabolism, and excretion. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the stereochemistry-pharmacokinetic relationship of bupropion.

Comparative Pharmacokinetic Parameters

The disposition of bupropion is markedly stereoselective, with significant differences observed in the plasma concentrations and exposure of the two enantiomers and their primary metabolites.[1] Following oral administration of racemic bupropion, the plasma concentrations of (R)-bupropion are generally higher than those of (S)-bupropion.[2] This is largely attributed to the stereoselective metabolism of (S)-bupropion.[3]

The major metabolites of bupropion—hydroxybupropion (B195616), threohydrobupropion, and erythrohydrobupropion—are also pharmacologically active and exhibit complex stereoselective pharmacokinetics.[4][5] The formation of these metabolites is catalyzed by different enzymes, further contributing to the chiral differences in the overall disposition of the drug.[6][7]

Here, we summarize the key pharmacokinetic parameters for the enantiomers of bupropion and its principal metabolites.

Table 1: Comparative Pharmacokinetic Parameters of Bupropion Enantiomers and their Major Metabolites in Human Plasma Following a Single Oral Dose of Racemic Bupropion (100 mg) [3][5]

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC₀₋∞ (ng·hr/mL) | t½ (hr) |

| This compound | ~6x higher than (S)-Bupropion | ~3 | ~6x higher than (S)-Bupropion | ~21 |

| (S)-Bupropion | Lower than this compound | ~3 | Lower than this compound | ~21 |

| (2R,3R)-Hydroxybupropion | ~35x higher than (2S,3S)-Hydroxybupropion | ~6 | ~65x higher than (2S,3S)-Hydroxybupropion | ~20 |

| (2S,3S)-Hydroxybupropion | Lower than (2R,3R)-Hydroxybupropion | ~6 | Lower than (2R,3R)-Hydroxybupropion | ~20 |

| (1R,2R)-Threohydrobupropion | ~0.5x of (1S,2S)-Threohydrobupropion | ~6 | ~4x higher than (1S,2S)-Threohydrobupropion | ~37 |

| (1S,2S)-Threohydrobupropion | Higher than (1R,2R)-Threohydrobupropion | ~6 | Lower than (1R,2R)-Threohydrobupropion | ~37 |

| (1S,2R)-Erythrohydrobupropion | ~3x higher than (1R,2S)-Erythrohydrobupropion | ~6 | ~6x higher than (1R,2S)-Erythrohydrobupropion | ~33 |

| (1R,2S)-Erythrohydrobupropion | Lower than (1S,2R)-Erythrohydrobupropion | ~6 | Lower than (1R,2S)-Erythrohydrobupropion | ~33 |

Note: The values presented are ratios and approximations derived from multiple sources to illustrate the stereoselective differences. Actual values can vary depending on the study population and analytical methods.

Experimental Protocols

The stereoselective analysis of bupropion and its metabolites is crucial for understanding their distinct pharmacokinetic profiles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant analytical technique employed for the chiral separation and quantification of these compounds in biological matrices.[7][8][9]

Chiral Separation and Quantification of Bupropion and its Metabolites in Human Plasma by LC-MS/MS

This section details a representative experimental protocol for the simultaneous quantification of the enantiomers of bupropion, hydroxybupropion, threohydrobupropion, and erythrohydrobupropion in human plasma.

2.1.1. Sample Preparation (Liquid-Liquid Extraction) [7]

-

To 50 µL of human plasma in a microcentrifuge tube, add an internal standard solution (e.g., deuterated analogs of the analytes).

-

Add 1 mL of ethyl acetate (B1210297) to the plasma sample.

-

Vortex the mixture for 20 seconds to ensure thorough mixing and extraction.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

2.1.2. Chromatographic Conditions [7][10]

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Chiral Column: A chiral stationary phase (CSP) is essential for the separation of enantiomers. A Lux Cellulose-3 column (250 x 4.6 mm, 3 µm) is a suitable choice.[10]

-

Mobile Phase: A gradient elution using a mixture of solvents is typically employed. For example:

-

Mobile Phase A: 5 mM ammonium (B1175870) bicarbonate in water, pH 9.0-9.2

-

Mobile Phase B: Methanol and Acetonitrile

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is usually maintained at a constant temperature, for example, 40°C.

-

Injection Volume: A small volume, typically 10 µL, of the reconstituted sample is injected.

2.1.3. Mass Spectrometric Detection [8]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

-

Ionization Mode: Positive ion mode is typically used for the detection of bupropion and its metabolites.

-

Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

Metabolic Pathways

The stereoselective metabolism of bupropion is the primary driver of the observed pharmacokinetic differences between its enantiomers. The main metabolic pathways involve oxidation and reduction reactions catalyzed by various enzymes, most notably Cytochrome P450 2B6 (CYP2B6) and carbonyl reductases.[6][7][11]

Hydroxylation by CYP2B6

The hydroxylation of the tert-butyl group of bupropion to form hydroxybupropion is a major metabolic pathway and is almost exclusively mediated by CYP2B6.[11][12] This reaction is stereoselective, with a preference for the (S)-enantiomer. In vitro studies using recombinant CYP2B6 have shown that the rate of (S,S)-hydroxybupropion formation is approximately 3-fold greater than that of (R,R)-hydroxybupropion.[2]

Reduction by Carbonyl Reductases

The reduction of the keto group of bupropion to form the amino alcohol metabolites, threohydrobupropion and erythrohydrobupropion, is another significant metabolic route. This reduction is catalyzed by cytosolic carbonyl reductases, including 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).[7][13] This pathway also exhibits stereoselectivity. The formation of threohydrobupropion appears to be the major reduction pathway.[7]

Further Metabolism

Bupropion and its primary metabolites can undergo further metabolism, including the formation of a minor metabolite, 4'-hydroxybupropion, which is catalyzed by CYP2C19.[14] The primary metabolites can also be conjugated with glucuronic acid, a phase II metabolic reaction, prior to excretion.[15]

Below are Graphviz diagrams illustrating the key metabolic pathways of (R)- and (S)-bupropion.

Caption: Metabolic pathways of (R)- and (S)-bupropion.

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

The pharmacokinetic profile of bupropion is characterized by significant stereoselectivity in its metabolism, leading to marked differences in the plasma concentrations and exposure of its enantiomers and active metabolites. This compound and its hydroxylated metabolite, (2R,3R)-hydroxybupropion, are the predominant forms found in systemic circulation. The stereoselective metabolism is primarily governed by CYP2B6 and carbonyl reductases. A thorough understanding of these stereoselective pharmacokinetic properties is essential for optimizing the therapeutic use of bupropion and for the development of future enantiomerically pure formulations. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the complex pharmacology of this widely used medication.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4'-OH-bupropion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ClinPGx [clinpgx.org]

- 14. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways of Bupropion Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, is administered as a racemic mixture of (S)- and (R)-enantiomers. The disposition and pharmacological activity of bupropion are markedly stereoselective, with extensive metabolism leading to the formation of several active metabolites. Understanding the distinct metabolic pathways of each enantiomer is critical for a comprehensive grasp of its therapeutic effects and potential drug-drug interactions. This technical guide provides a detailed overview of the stereoselective metabolism of bupropion, presenting quantitative data, in-depth experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Introduction

Bupropion's clinical efficacy and side-effect profile are attributed not only to the parent drug but also to its primary active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[1] The metabolism of bupropion is complex and stereoselective, primarily occurring in the liver through oxidation and reduction reactions.[2] The key enzymatic players in these biotransformations are Cytochrome P450 2B6 (CYP2B6), Cytochrome P450 2C19 (CYP2C19), and various carbonyl reductases.[2][3] This guide will delineate the metabolic fate of the individual (S)- and (R)-bupropion enantiomers, providing a granular view of the enzymes involved, the metabolites formed, and the quantitative differences that underscore the stereoselectivity of these pathways.

Stereoselective Metabolism of Bupropion Enantiomers

The metabolism of bupropion is characterized by two major pathways: hydroxylation of the tert-butyl group and reduction of the keto moiety.[4] These pathways exhibit significant stereoselectivity, leading to different metabolic profiles for the (S)- and (R)-enantiomers.

Oxidative Metabolism: Hydroxylation

The hydroxylation of bupropion is primarily mediated by CYP2B6, with a smaller contribution from CYP2C19.[3] This reaction is a critical step in the formation of the major active metabolite, hydroxybupropion.

-

(S)-Bupropion: (S)-Bupropion is preferentially hydroxylated by CYP2B6 to form (2S,3S)-hydroxybupropion.[4] In vitro studies using recombinant CYP2B6 have shown that the rate of (S,S)-hydroxybupropion formation is more than three times that of (R,R)-hydroxybupropion.[4][5]

-

This compound: this compound is hydroxylated by CYP2B6 to form (2R,3R)-hydroxybupropion.[4]

CYP2C19 is also involved in the hydroxylation of bupropion, primarily through alternative pathways leading to metabolites such as 4'-hydroxybupropion.[3][6]

Reductive Metabolism

The reduction of the carbonyl group of bupropion to form the diastereomeric amino alcohols, threohydrobupropion and erythrohydrobupropion, is catalyzed by carbonyl reductases in the liver and intestine.[2]

-

(S)-Bupropion: The clearance of (S)-bupropion is largely driven by its metabolism to threohydrobupropion.[7]

-

This compound: The formation of threohydrobupropion and erythrohydrobupropion also occurs from this compound.

Quantitative Data on Bupropion Metabolism

The stereoselective nature of bupropion metabolism is evident in the quantitative differences in metabolite formation and pharmacokinetic parameters between the two enantiomers.

| Metabolite | Parent Enantiomer | Enzyme(s) | Contribution to Clearance | Reference |

| (S,S)-Hydroxybupropion | (S)-Bupropion | CYP2B6 | - | [4][5] |

| (R,R)-Hydroxybupropion | This compound | CYP2B6 | - | [4][5] |

| Threohydrobupropion | (S)-Bupropion | Carbonyl Reductases | 82% of (S)-Bupropion clearance | [7] |

| Threohydrobupropion | This compound | Carbonyl Reductases | 50% of this compound clearance | [7] |

| Erythrohydrobupropion | (S)-Bupropion | Carbonyl Reductases | 4% of (S)-Bupropion clearance | [7] |

| Erythrohydrobupropion | This compound | Carbonyl Reductases | 8% of this compound clearance | [7] |

| 4'-OH-Bupropion | (S)-Bupropion | CYP2C19 | 2% of (S)-Bupropion clearance | [7] |

| 4'-OH-Bupropion | This compound | CYP2C19 | 8% of this compound clearance | [7] |

| Kinetic Parameter | (S)-Bupropion | This compound | Enzyme | Reference |

| Vmax (hydroxylation) | 2-fold greater than this compound | - | Human Liver Microsomes | [5] |

| Intrinsic Clearance (hydroxylation) | 2-fold greater than this compound | - | Human Liver Microsomes | [5] |

| Intrinsic Clearance (SS-THBUP formation) | 42-fold higher than RR-THBUP | - | Human Liver Microsomes | [8] |

| Intrinsic Clearance (SS-OHBUP formation) | 2.7 to 3.9-fold higher than R-derived counterparts | - | - | [8] |

Experimental Protocols

In Vitro Metabolism of Bupropion Enantiomers

This protocol outlines a general procedure for assessing the stereoselective metabolism of bupropion using human liver microsomes (HLMs).

Objective: To determine the formation of hydroxybupropion, threohydrobupropion, and erythrohydrobupropion from individual bupropion enantiomers.

Materials:

-

(S)-Bupropion and this compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal Standard (e.g., bupropion-d9, hydroxybupropion-d6)

-

HPLC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLMs (e.g., 0.5 mg/mL protein).

-

Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a solution of either (S)- or this compound to the pre-incubated HLM mixture. Simultaneously, add the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated stereoselective LC-MS/MS method to quantify the parent enantiomer and its metabolites.

HPLC-MS/MS Method for Chiral Separation and Quantification

This protocol provides a general framework for the analysis of bupropion and its metabolites. Specific parameters will require optimization based on the instrument used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A chiral stationary phase column suitable for separating the enantiomers and diastereomers of bupropion and its metabolites (e.g., a polysaccharide-based chiral column).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).[9][10]

-

Flow Rate: Optimized for the chosen column (e.g., 0.5 mL/min).[10]

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Bupropion: e.g., m/z 240.1 → 184.1

-

Hydroxybupropion: e.g., m/z 256.1 → 238.1

-

Threohydrobupropion/Erythrohydrobupropion: e.g., m/z 242.1 → 184.1

-

Internal Standards (e.g., bupropion-d9): Monitor appropriate transitions.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

-

Construct calibration curves for each analyte using standards of known concentrations.

-

Quantify the concentrations of bupropion enantiomers and their metabolites in the samples by comparing their peak areas to the calibration curves.

Visualizations

Metabolic Pathways of Bupropion Enantiomers

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. The in vitro metabolism of bupropion revisited: concentration dependent involvement of cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. archives.ijper.org [archives.ijper.org]

A Technical Guide to the Solubility of (R)-Bupropion in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupropion (B1668061) is an atypical antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI)[2][3]. It exists as two enantiomers, (S)-bupropion and (R)-bupropion[1]. Understanding the solubility of a specific enantiomer, such as this compound, is crucial in various stages of drug development, including formulation, analytical method development, and in vitro screening assays. Solubility is a critical physicochemical property that influences a drug's bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the solubility of bupropion in common laboratory solvents, details standard experimental protocols for solubility determination, and illustrates relevant biological pathways.

Quantitative Solubility Data for Bupropion Hydrochloride

The following table summarizes the available quantitative solubility data for bupropion hydrochloride in a range of common laboratory solvents. For ease of comparison, all values have been converted to mg/mL where possible. It is important to note that solubility can be affected by factors such as temperature and the specific batch of the compound, leading to some variability in reported values.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Source(s) |

| Water | >25 | ~100 | [4] |

| Water | ~110.8 | - | |

| Water | 3.849 (estimated) | - | [5] |

| 0.1 N HCl | 333 | - | [4] |

| PBS (pH 7.2) | 5 | - | [6] |

| Dimethyl Sulfoxide (DMSO) | 10 | ~100 | [6] |

| Ethanol | 193 | - | [4] |

| Ethanol | 10 | - | [6] |

| Ethanol | ~113.1 | - | |

| Methanol | ~347.0 | - | |

| N,N-Dimethylformamide (DMF) | 5 | - | [6] |

| Acetone | ≤ 1.0 | - | |

| Ethyl acetate | ≤ 1.0 | - | |

| Hexane | ≤ 1.0 | - | |

| Cyclohexane | ≤ 1.0 | - |

Note: The molecular weight of bupropion hydrochloride is 276.2 g/mol .[6] Molar solubility was calculated based on this value where applicable.

Based on the available data, bupropion hydrochloride exhibits high solubility in polar protic solvents such as methanol, ethanol, and water, and has appreciable solubility in polar aprotic solvents like DMSO. Its solubility is considerably lower in non-polar organic solvents.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental procedure in pharmaceutical sciences. The two primary methods employed are for determining thermodynamic and kinetic solubility.

3.1. Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining thermodynamic equilibrium solubility[7]. It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Protocol Outline:

-

Preparation: An excess amount of the solid compound (e.g., this compound) is added to a known volume of the test solvent in a sealed vial or flask. The excess solid ensures that the solution becomes saturated and is in equilibrium with the solid phase[7].

-

Equilibration: The mixture is agitated, typically by shaking or stirring, in a temperature-controlled environment for a prolonged period (often 24-72 hours) to ensure that equilibrium is reached[8].

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is commonly achieved through centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculation: The solubility is then reported in units such as mg/mL or moles/L.

3.2. Kinetic Solubility Measurement

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery. These methods measure the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.

Protocol Outline:

-

Stock Solution: A concentrated stock solution of the compound is prepared in DMSO.

-

Titration: The DMSO stock solution is incrementally added to an aqueous buffer (e.g., PBS) in a multi-well plate.

-

Precipitation Detection: The point at which precipitation occurs is detected. This can be done using various techniques, including turbidimetry (nephelometry), which measures light scattering from the formed precipitate, or by UV absorption after filtering the precipitated material.

-

Calculation: The concentration of the compound in the aqueous buffer just before or at the point of precipitation is defined as the kinetic solubility.

It is important to recognize that kinetic solubility values can sometimes be higher than thermodynamic solubility due to the formation of supersaturated solutions or metastable solid forms.

Factors Influencing this compound Solubility

Several factors can significantly impact the solubility of bupropion:

-

pH: Bupropion is a weak base. Its solubility is pH-dependent, with the protonated form (bupropion HCl) being more water-soluble. In aqueous solutions with a pH below 5, bupropion is most stable. At a pH above 5, it is more susceptible to degradation, which can affect solubility measurements[9].

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature, although this relationship is not always linear.

-

Salt Form vs. Free Base: The salt form, bupropion hydrochloride, is a white, crystalline powder that is highly soluble in water[10]. The free base form is reported to be an oil and is unstable and hygroscopic[9][11].

-

Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility.

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

Bupropion exerts its therapeutic effects by weakly inhibiting the neuronal reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE)[12][13]. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission[3][13]. Unlike many other antidepressants, bupropion has no significant effect on the serotonin (B10506) system[12][13].

References

- 1. Bupropion - Wikipedia [en.wikipedia.org]

- 2. psychscenehub.com [psychscenehub.com]

- 3. researchgate.net [researchgate.net]

- 4. Bupropion hydrochloride, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. bupropion hydrochloride, 31677-93-7 [thegoodscentscompany.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. Bupropion | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. What is the mechanism of Bupropion Hydrochloride? [synapse.patsnap.com]

chemical stability and degradation of (R)-bupropion

An In-depth Technical Guide on the Chemical Stability and Degradation of (R)-Bupropion

Executive Summary

Bupropion (B1668061), an aminoketone antidepressant, is widely used for the treatment of major depressive disorder and for smoking cessation. As with any pharmaceutical compound, understanding its chemical stability and degradation profile is critical for formulation development, manufacturing, storage, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the chemical stability of bupropion, focusing on its degradation pathways under various stress conditions. The information presented is primarily based on studies of racemic bupropion, as enantiomer-specific stability data for this compound is not extensively available in the public domain. The degradation pathways for the (R)-enantiomer are expected to mirror those of the racemate under achiral conditions.

Bupropion is notably susceptible to degradation in aqueous solutions, with its stability being highly dependent on pH and temperature. It is most stable in acidic conditions (pH < 5) and undergoes significant degradation, primarily through hydrolysis, in neutral and alkaline environments.[1][2][3][4] This degradation follows first-order kinetics.[1][2][5][6] This guide details the major degradation products identified under hydrolytic, photolytic, and oxidative stress, provides quantitative kinetic data, and outlines detailed experimental protocols for conducting stability and forced degradation studies as per ICH guidelines.

Introduction

Bupropion, chemically known as (±)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one, is a second-generation antidepressant. It is administered as a racemic mixture of its (R)- and (S)-enantiomers. Its primary mechanism of action involves the inhibition of the neuronal reuptake of dopamine (B1211576) and norepinephrine.[3] The inherent chemical structure of bupropion, particularly the aminoketone functional group, makes it susceptible to chemical degradation.

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. This guide serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the available scientific literature on the stability and degradation of bupropion.

Chemical Stability Profile of Bupropion

Forced degradation studies have revealed that bupropion's stability is significantly influenced by pH, temperature, and light.

Influence of pH

The pH of the environment is the most critical factor affecting bupropion's stability.

-

Acidic Conditions (pH < 5): Bupropion is most stable in aqueous solutions below pH 5.[1][2] In this pH range, the secondary amine group is protonated, which is thought to inhibit degradation pathways.[2] Some studies report it is stable under acidic stress conditions.[7]

-

Neutral and Alkaline Conditions (pH > 5): The drug's instability increases significantly as the pH rises above 5.[1][2] Degradation is primarily catalyzed by hydroxide (B78521) ions acting on the un-ionized form of the molecule.[1][2] Alkaline hydrolysis is the most prominent degradation pathway, leading to the formation of multiple degradation products.[7][8]

Influence of Temperature

Bupropion's degradation is temperature-dependent, with higher temperatures accelerating the rate of decomposition.[9] A study on its stability in human plasma (pH 7.4) found that the half-life decreased from 54.2 hours at 22°C to just 11.4 hours at 37°C.[9] In postmortem samples, degradation is most dramatic at room temperature compared to refrigerated or frozen conditions.[3][10]

Photostability

Direct photodegradation of bupropion is slow, as its UV absorbance spectrum cuts off before 300 nm, meaning it does not directly absorb natural sunlight. However, degradation can be induced by simulated sunlight, and the rate can be significantly increased in the presence of photosensitizers like humic acid (indirect photodegradation).

Summary of Forced Degradation Studies

The susceptibility of bupropion to various stress conditions is summarized in the table below. It is worth noting that results can vary based on the specific experimental conditions (e.g., concentration of reagents, duration of exposure, temperature).

| Stress Condition | Reagent/Method | Observation | Reference(s) |

| Acidic Hydrolysis | 5 M HCl | Stable | [11] |

| 2 N HCl, 60°C for 30 min | Significant degradation | [12] | |

| Alkaline Hydrolysis | 1 M NaOH | Significant degradation | [11] |

| 0.1 M NaOH, 85°C for 8h | Formation of seven degradation products | [7][8] | |

| Oxidative | 3% Methanolic H₂O₂ | Degradation observed | [11] |

| 20% H₂O₂, 30°C for 60 min | Significant degradation | [12] | |

| Thermal | Dry Heat, 105°C for 6h | Significant degradation | [12] |

| Photolytic | Simulated Sunlight | Degradation observed, especially with photosensitizers |

Degradation Pathways and Products

Several degradation products of bupropion have been identified and characterized using advanced analytical techniques like LC-MS. The primary pathways are alkaline hydrolysis and photodegradation.

Alkaline Hydrolysis Pathway

Under alkaline conditions, bupropion undergoes hydrolysis, likely involving the carbon-nitrogen bond of the amine group.[3][10] This leads to a complex mixture of degradants.

References

- 1. The aqueous stability of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Excipient Reactivity and Drug Stability in Formulations - AAPS Newsmagazine [aapsnewsmagazine.org]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. omicsonline.org [omicsonline.org]

- 8. researchgate.net [researchgate.net]

- 9. Stability of bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Kinetic study and peak purity determination of bupropion hydrochloride using RRLC/DAD and HPLC/MWD methods: stability study and application in pharmaceutical preparation and in synthetic mixtures with nicotine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Developed and Validated for the Estimation of Bupropion and Dextromethorphan in a Fixed Dose Combination of the Tablet - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neurochemical Differences Between Bupropion Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, is administered as a racemic mixture of (S)- and (R)-enantiomers. While the parent enantiomers exhibit some differences in their neurochemical profiles, the most significant stereoselectivity is observed in the activity of their principal metabolites. This technical guide provides a comprehensive overview of the neurochemical distinctions between the enantiomers of bupropion and its major active metabolite, hydroxybupropion (B195616). It focuses on their differential interactions with dopamine (B1211576) and norepinephrine (B1679862) transporters, and nicotinic acetylcholine (B1216132) receptors. This document synthesizes quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and presents key signaling pathways and experimental workflows through structured diagrams to support drug discovery and development efforts.

Introduction

Bupropion is a unique antidepressant classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its clinical efficacy is also attributed to its antagonistic action at nicotinic acetylcholine receptors (nAChRs).[3] Marketed as a 1:1 racemic mixture of (S)-bupropion and (R)-bupropion, the drug undergoes extensive and stereoselective metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to form several active metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[4][5] These metabolites, particularly the enantiomers of hydroxybupropion, are present in plasma at significantly higher concentrations than the parent drug and are crucial contributors to its overall pharmacological effect.[1] Understanding the enantiomer-specific neurochemical properties of both bupropion and its metabolites is critical for a complete comprehension of its mechanism of action and for the development of potentially improved, single-enantiomer therapeutics.

Monoamine Transporter Inhibition

The primary mechanism of action of bupropion involves the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.[6] While bupropion itself is a relatively weak inhibitor of these transporters, its metabolites, particularly (S,S)-hydroxybupropion, exhibit greater potency.

Quantitative Analysis of DAT and NET Inhibition

The inhibitory potency of bupropion enantiomers and their hydroxy-metabolites at DAT and NET is typically quantified by determining their half-maximal inhibitory concentrations (IC50) in neurotransmitter uptake assays and their binding affinities (Ki) in radioligand binding assays.

| Compound | Target | Parameter | Value (µM) | Species/Assay Condition |

| (S)-Bupropion | NET | IC50 | 4.0 | Mouse brain synaptosomes |

| DAT | IC50 | 2.3 | Mouse brain synaptosomes | |

| This compound | NET | IC50 | 10.5 | Mouse brain synaptosomes |

| DAT | IC50 | 4.2 | Mouse brain synaptosomes | |

| (±)-Bupropion (Racemic) | NET | Ki | 1.4 | Human transporter |

| DAT | Ki | 2.8 | Human transporter | |

| NET | IC50 | 1.9 | Mouse striatal synaptosomes | |

| DAT | IC50 | 1.7 | Mouse striatal synaptosomes | |

| (S,S)-Hydroxybupropion | NET | IC50 | 0.52 | Mouse striatal synaptosomes |

| DAT | IC50 | Not specified, but potent | Mouse striatal synaptosomes | |

| (R,R)-Hydroxybupropion | NET | IC50 | > 10 | Mouse striatal synaptosomes |

| DAT | IC50 | > 10 | Mouse striatal synaptosomes |

Table 1: Comparative in vitro potencies of bupropion enantiomers and metabolites at dopamine and norepinephrine transporters. Note: Data is compiled from multiple sources and assay conditions may vary.[7][8][9][10]

The data clearly indicate that the stereoselectivity of monoamine transporter inhibition is significantly more pronounced for the hydroxybupropion metabolites than for the parent bupropion enantiomers. (S,S)-Hydroxybupropion is a substantially more potent inhibitor of both NET and DAT than its (R,R)-counterpart, which is largely inactive at these transporters.[8] For the parent drug, (S)-bupropion shows slightly greater potency for both transporters compared to this compound.[10]

Nicotinic Acetylcholine Receptor Antagonism

Bupropion also functions as a non-competitive antagonist at various nAChR subtypes, an action thought to contribute to its efficacy as a smoking cessation aid.[3] This antagonism reduces the rewarding effects of nicotine.

Quantitative Analysis of nAChR Antagonism

The antagonistic effects of bupropion and its metabolites on nAChRs are determined by measuring their ability to inhibit agonist-induced ion currents in functional assays.

| Compound | nAChR Subtype | Parameter | Value (µM) |

| (±)-Bupropion (Racemic) | α3β2 | IC50 | ~1.0 |

| α4β2 | IC50 | ~12.0 | |

| α7 | IC50 | ~7.9-50.0 | |

| (S,S)-Hydroxybupropion | α4β2 | IC50 | 3.3 |

| (R,R)-Hydroxybupropion | α4β2 | IC50 | Inactive / Less Potent |

Table 2: Comparative antagonistic potencies of bupropion and its hydroxybupropion metabolites at various nAChR subtypes.[1][3][11]

Available data suggests that racemic bupropion is a more potent antagonist at the α3β2 subtype compared to the α4β2 and α7 subtypes.[1][3] Similar to its action at monoamine transporters, the (S,S)-enantiomer of hydroxybupropion is a more potent antagonist of the α4β2 nAChR than the (R,R)-enantiomer.[11]

In Vivo Neurochemical Effects

In vivo microdialysis studies in animal models have confirmed that systemic administration of racemic bupropion leads to a dose-dependent increase in extracellular levels of dopamine and norepinephrine in brain regions associated with reward and mood, such as the nucleus accumbens and prefrontal cortex.[6][12] These findings are consistent with its mechanism as a DAT and NET inhibitor. While direct comparative in vivo microdialysis studies of the individual bupropion enantiomers are limited, the more potent in vitro activity of (S)-bupropion and, more importantly, (S,S)-hydroxybupropion, suggests that the (S)-enantiomer of bupropion may have a greater impact on elevating synaptic dopamine and norepinephrine levels in vivo.

Experimental Protocols

Radioligand Binding Assay for DAT and NET

This assay measures the binding affinity (Ki) of a test compound by its ability to displace a specific radioligand from the transporter.

Materials:

-

Cell membranes prepared from cells expressing human DAT or NET (e.g., HEK293 cells)

-

Radioligand: [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Non-specific binding determinator: 10 µM GBR12909 for DAT or 10 µM desipramine (B1205290) for NET

-

Test compounds: (S)-bupropion, this compound

-

Glass fiber filters (GF/B or GF/C)

-

Scintillation fluid and counter

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in assay buffer. Total volume is typically 200-250 µL.

-

Equilibration: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of specific binding (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Synaptosomal Dopamine/Norepinephrine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the reuptake of radiolabeled neurotransmitter into synaptosomes.

Materials:

-

Freshly prepared synaptosomes from rat striatum (for DA uptake) or hippocampus/cortex (for NE uptake)

-

Radiolabeled neurotransmitter: [³H]Dopamine or [³H]Norepinephrine

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Non-specific uptake inhibitor: 10 µM nomifensine (B1679830) (for DA) or 10 µM desipramine (for NE)

-

Test compounds: (S)-bupropion, this compound

-

Glass fiber filters and cell harvester

-

Scintillation fluid and counter

Procedure:

-

Pre-incubation: Aliquots of the synaptosomal preparation are pre-incubated with varying concentrations of the test compound or vehicle in assay buffer for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold assay buffer.

-

Counting: Quantify the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.

-

Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Signaling Pathways

The differential effects of bupropion enantiomers and their metabolites on dopaminergic and noradrenergic signaling can be visualized as follows:

Conclusion

The neurochemical profile of bupropion is characterized by a significant stereoselectivity that is most pronounced in its major active metabolite, hydroxybupropion. The (S,S)-enantiomer of hydroxybupropion is a markedly more potent inhibitor of both dopamine and norepinephrine transporters compared to the (R,R)-enantiomer. The parent (S)-bupropion also demonstrates slightly greater potency at these transporters than this compound. A similar, though less well-characterized, stereoselectivity exists for the antagonism of nicotinic acetylcholine receptors, with the (S,S)-hydroxybupropion metabolite showing greater potency at the α4β2 subtype. These enantiomer-specific differences in neurochemical actions are fundamental to the overall therapeutic effect and side-effect profile of bupropion. A thorough understanding of this stereoselective pharmacology is essential for the rational design and development of novel therapeutics targeting the dopaminergic and noradrenergic systems. Further research focusing on the in vivo effects of the individual enantiomers of both bupropion and its metabolites will provide a more complete picture of their respective contributions to the clinical efficacy of this widely used medication.

References

- 1. Bupropion - Wikipedia [en.wikipedia.org]

- 2. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bupropion is a nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chirality and neuropsychiatric drugs: an update on stereoselective disposition and clinical pharmacokinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ricardinis.pt [ricardinis.pt]

- 6. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective Effects of Hydroxy Metabolites of Bupropion on Behavior and on Function of Monoamine Transporters and Nicotinic Receptors | Semantic Scholar [semanticscholar.org]